Melting Point as Enantiomer Identity Discriminator
The (R)-enantiomer (CAS 215917-99-0) exhibits a melting point of 118–122°C as a white to off-white crystalline powder, while the (S)-enantiomer (CAS 714971-28-5) melts sharply at 80°C [1]. This ~40°C difference provides a simple, low-cost orthogonal identity confirmation method via melting point apparatus, distinguishing the two enantiomers without requiring chiral chromatography or polarimetry.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 118–122°C (white to off-white crystalline powder) |
| Comparator Or Baseline | (S)-enantiomer (CAS 714971-28-5): 80°C (white powder) |
| Quantified Difference | ΔT ≈ 38–42°C (higher for the (R)-enantiomer) |
| Conditions | Literature and vendor specification values; (R)-enantiomer from NBInno technical datasheet; (S)-enantiomer from Thermo Scientific / Fisher Scientific specification |
Why This Matters
This large melting point gap enables rapid incoming material identity verification at the loading dock without specialized chiral analytical equipment, reducing QC cycle time and preventing costly enantiomer mix-ups in multi-step API syntheses.
- [1] NBInno. Technical Specification of tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 215917-99-0) for Pharmaceutical Intermediates. Melting Point: 118-122°C; Appearance: White to off-white crystalline powder. View Source
